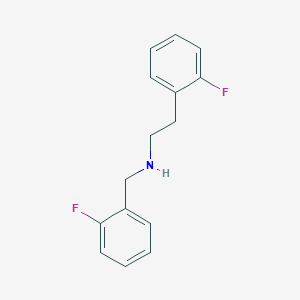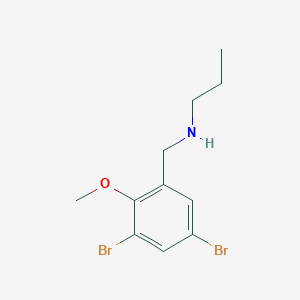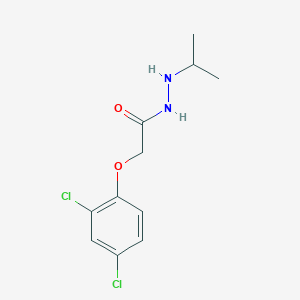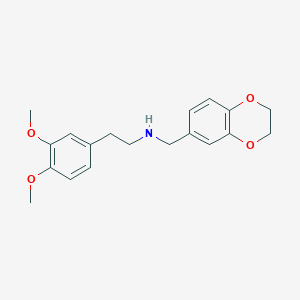![molecular formula C9H10Cl2N2OS B274475 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as DCMPS, is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic applications. DCMPS is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. This compound binds to the active site of thymidylate synthase and prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is necessary for DNA synthesis.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of thymidylate synthase, which leads to a decrease in DNA synthesis. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to activate the immune system, leading to the destruction of cancer cells and viral-infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one in lab experiments is its specificity for thymidylate synthase. This compound only inhibits thymidylate synthase and does not affect other enzymes involved in DNA synthesis. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells, which limits its therapeutic potential.
Direcciones Futuras
Future research on 2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one could focus on developing more potent and selective inhibitors of thymidylate synthase. Additionally, research could investigate the use of this compound in combination with other drugs to enhance its therapeutic efficacy and reduce its toxicity. Finally, research could explore the use of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
Métodos De Síntesis
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been synthesized using various methods, including the reaction of 2,2-dichlorocyclopropylmethylthiol with 6-methyluracil in the presence of base, and the reaction of 2,2-dichlorocyclopropylmethylthiol with 4,6-dichloro-2-methylthiopyrimidine-5-carbaldehyde in the presence of base. These methods have been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of HIV-1 and herpes simplex virus type 1.
Propiedades
Fórmula molecular |
C9H10Cl2N2OS |
|---|---|
Peso molecular |
265.16 g/mol |
Nombre IUPAC |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H10Cl2N2OS/c1-5-2-7(14)13-8(12-5)15-4-6-3-9(6,10)11/h2,6H,3-4H2,1H3,(H,12,13,14) |
Clave InChI |
KXNWNQJQXGFQKX-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
SMILES |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
SMILES canónico |
CC1=CC(=O)N=C(N1)SCC2CC2(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(1-naphthylmethyl)amine](/img/structure/B274408.png)
![N-(5-bromo-2-ethoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274409.png)
![1-{3-[(2-fluorobenzyl)oxy]phenyl}-N-methylmethanamine](/img/structure/B274410.png)


![1-benzyl-5-bromo-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B274422.png)
